ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Overview
Description
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield dihydrocoumarins.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of photoactive materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Another coumarin derivative with similar photophysical properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A sulfonate ester of the chromen-2-one moiety.
[ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins: Compounds with an amino group attached to the chromen-2-one moiety.
Uniqueness
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of the propanoate group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
IUPAC Name |
ethyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-18-15(17)10(3)19-11-5-6-12-9(2)7-14(16)20-13(12)8-11/h5-8,10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBHWZYFNLJVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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